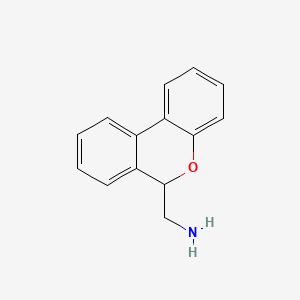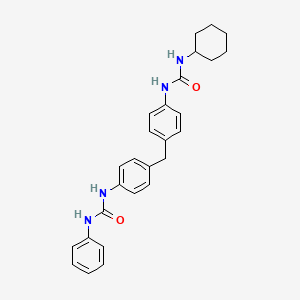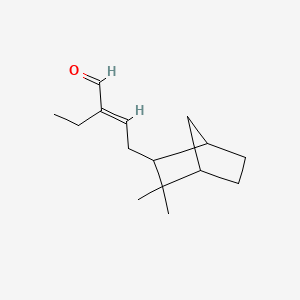
4-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-ethyl-2-butenal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,3-Dimethylbicyclo(221)hept-2-yl)-2-ethyl-2-butenal is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
The synthesis of 4-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-ethyl-2-butenal involves several steps. One common method includes the reaction of 3,3-dimethylbicyclo[2.2.1]hept-2-ene with ethyl vinyl ketone under specific conditions to form the desired product. The reaction typically requires a catalyst and controlled temperature to ensure optimal yield. Industrial production methods may involve large-scale reactors and continuous flow processes to produce the compound efficiently .
Chemical Reactions Analysis
4-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-ethyl-2-butenal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Scientific Research Applications
4-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-ethyl-2-butenal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic properties and its role in drug development.
Mechanism of Action
The mechanism of action of 4-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-ethyl-2-butenal involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
4-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-ethyl-2-butenal can be compared with similar compounds such as:
4-[(3,3-Dimethylbicyclo[2.2.1]hept-2-yl)methyl]-2-methylcyclohexanone: This compound shares a similar bicyclic structure but differs in its functional groups and chemical properties.
4-(3,3-Dimethylbicyclo[2.2.1]hept-2-yl)-2-methylbutyl acetate: Another related compound with variations in its ester functional group, leading to different reactivity and applications.
These comparisons highlight the uniqueness of 4-(3,3-Dimethylbicyclo(22
Properties
CAS No. |
85392-42-3 |
|---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
(E)-4-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)-2-ethylbut-2-enal |
InChI |
InChI=1S/C15H24O/c1-4-11(10-16)5-8-14-12-6-7-13(9-12)15(14,2)3/h5,10,12-14H,4,6-9H2,1-3H3/b11-5+ |
InChI Key |
SVZGJXGCGUNXMO-VZUCSPMQSA-N |
Isomeric SMILES |
CC/C(=C\CC1C2CCC(C2)C1(C)C)/C=O |
Canonical SMILES |
CCC(=CCC1C2CCC(C2)C1(C)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


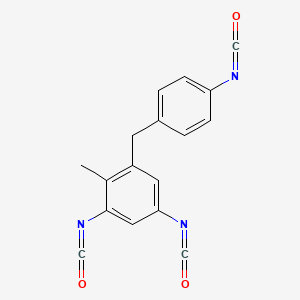
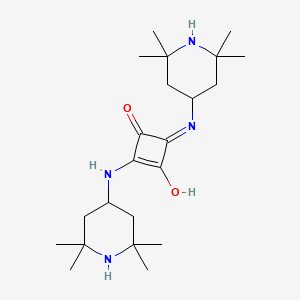

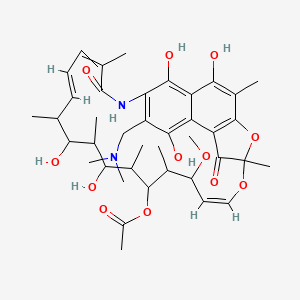
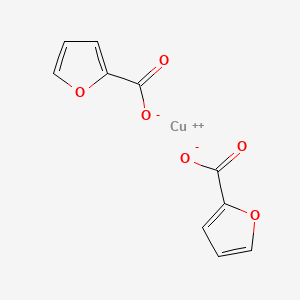
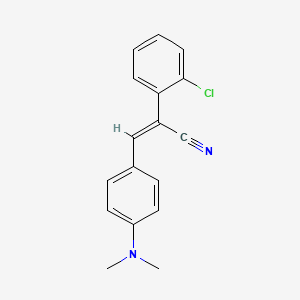
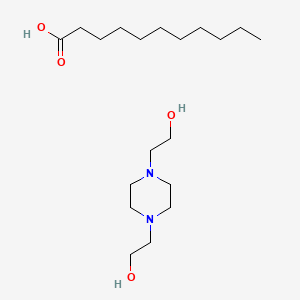

![[[2-[2-(Isobutoxy)ethoxy]ethoxy]methyl]oxirane](/img/structure/B12679151.png)
